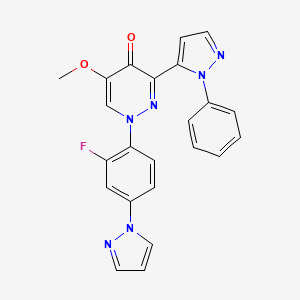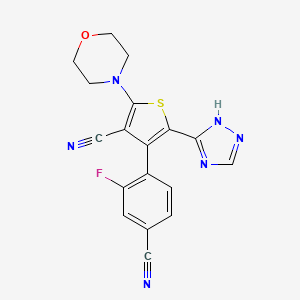
PF-4989216
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-4989216 ist ein potenter und selektiver Inhibitor der Phosphoinositid-3-Kinase Alpha (PI3Kα), einem Schlüsselenzym, das am PI3K/AKT/mammalian target of rapamycin (mTOR)-Signalweg beteiligt ist. Dieser Signalweg spielt eine entscheidende Rolle bei der Regulation verschiedener zellulärer Prozesse, einschließlich Zellwachstum, Proliferation, Überleben und Stoffwechsel. This compound hat sich als vielversprechender Therapeutik erwiesen, insbesondere bei der Behandlung von Krebsarten mit Mutationen in der PI3K-katalytischen Untereinheit p110α .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhaltenDie Verbindung wird dann gereinigt und charakterisiert, um ihre Reinheit und Wirksamkeit zu gewährleisten .
In der industriellen Produktion wird this compound unter Verwendung großtechnischer chemischer Synthesetechniken hergestellt. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um Konsistenz und Wirksamkeit zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of PF-4989216 is the phosphoinositide 3-kinase (PI3K) family . This family plays a key role in promoting cancer proliferation and resistance to anticancer therapies . The compound is especially effective against small-cell lung cancer (SCLC) cells harboring a PIK3CA mutation .
Mode of Action
This compound inhibits the phosphorylation of PI3K downstream molecules . This inhibition subsequently leads to induction in apoptosis and cell cycle block, as well as inhibition of cell proliferation, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Biochemical Pathways
The compound affects the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is frequently found deregulated in human cancers . By inhibiting this pathway, this compound can effectively suppress cancer cell proliferation .
Pharmacokinetics
This compound is an orally bioavailable small-molecule drug . It exhibits potent and selective inhibition against PI3K kinase activity . .
Result of Action
The inhibition of PI3K downstream signaling by this compound leads to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Action Environment
The action of this compound can be influenced by the overexpression of ATP-binding cassette (ABC) drug transporters ABCB1 and ABCG2 . These transporters are one of the most common mechanisms for reducing intracellular drug concentration and developing multidrug resistance . In ABCG2-overexpressing human cancer cells, the inhibition of Akt and downstream S6RP phosphorylation by this compound were significantly reduced .
Vorbereitungsmethoden
PF-4989216 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized to ensure its purity and potency .
In industrial production, this compound is manufactured using large-scale chemical synthesis techniques. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
PF-4989216 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren, um ihre biologische Aktivität und Selektivität zu verbessern. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile .
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit verbesserten pharmakologischen Eigenschaften. Diese Derivate werden in präklinischen und klinischen Studien weiter auf ihre Wirksamkeit und Sicherheit untersucht .
Wissenschaftliche Forschungsanwendungen
In der Chemie dient es als wertvolles Werkzeug zur Untersuchung des PI3K/AKT/mTOR-Signalwegs und seiner Rolle in verschiedenen zellulären Prozessen .
In der Biologie wird PF-4989216 verwendet, um die molekularen Mechanismen zu untersuchen, die der Entstehung und Progression von Krebs zugrunde liegen. Es hat vielversprechende Ergebnisse in präklinischen Modellen von kleinzelligem Lungenkrebs (SCLC) und nicht-kleinzelligem Lungenkrebs (NSCLC) mit PIK3CA-Mutationen gezeigt .
In der Medizin wird this compound als potenzieller Therapeutik für die Behandlung von Krebserkrankungen mit abnormer PI3K-Signalgebung untersucht. Es hat in präklinischen Studien eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität von PI3Kα. Diese Hemmung stört den PI3K/AKT/mTOR-Signalweg, was zu einer Unterdrückung von Zellwachstum, Proliferation und Überleben führt. Die Verbindung induziert Apoptose und Zellzyklusarrest in Krebszellen mit PIK3CA-Mutationen, wodurch das Tumorwachstum und die Progression gehemmt werden .
Zu den molekularen Zielstrukturen von this compound gehört die katalytische Untereinheit p110α von PI3K, die häufig in verschiedenen Krebsarten mutiert oder überexprimiert ist. Durch das gezielte Ansprechen auf diese Untereinheit blockiert this compound effektiv die nachgeschalteten Signalisierungsereignisse, die das Überleben und die Proliferation von Krebszellen fördern .
Vergleich Mit ähnlichen Verbindungen
PF-4989216 ist einzigartig in seiner hohen Selektivität und Wirksamkeit gegenüber PI3Kα im Vergleich zu anderen PI3K-Inhibitoren. Ähnliche Verbindungen umfassen andere PI3K-Inhibitoren wie BYL719, GDC-0941 und BKM120. Diese Verbindungen zielen ebenfalls auf den PI3K/AKT/mTOR-Signalweg ab, können aber unterschiedliche Selektivitätsprofile und pharmakokinetische Eigenschaften aufweisen .
This compound zeichnet sich durch seine Fähigkeit aus, PI3Kα selektiv zu hemmen, ohne andere Isoformen von PI3K oder mTOR signifikant zu beeinflussen. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und verstärkt sein therapeutisches Potenzial bei Krebserkrankungen mit PIK3CA-Mutationen .
Eigenschaften
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PF-4989216?
A: this compound is a highly selective oral inhibitor of phosphoinositide 3-kinase (PI3K) [, , ]. It exerts its effects by inhibiting the phosphorylation of downstream molecules in the PI3K/Akt/mTOR pathway [, ].
Q2: Has resistance to this compound been observed? If so, what mechanisms are implicated?
A: Yes, research indicates that overexpression of the ATP-binding cassette (ABC) drug transporter, specifically ABCG2, can confer resistance to this compound in cancer cells []. This overexpression reduces the intracellular concentration of this compound, limiting its efficacy. Inhibiting ABCG2 or introducing competitive substrates can reverse this resistance, highlighting the role of drug efflux in mediating resistance [].
Q3: Are there any biomarkers that might predict response to this compound?
A: Research suggests that the presence of a PIK3CA mutation in non-small cell lung cancer (NSCLC) cells, even in those resistant to erlotinib, might predict sensitivity to this compound []. This highlights the potential of PIK3CA mutation as a predictive biomarker for treatment response.
Q4: Why was the original publication on this compound retracted?
A: The original publication [] on this compound was retracted at the request of Pfizer in 2017 due to concerns regarding the integrity of some of the western blot images presented []. The company identified instances of image duplication, mislabeling, and a lack of original data to support some published images, prompting the retraction to maintain scientific integrity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
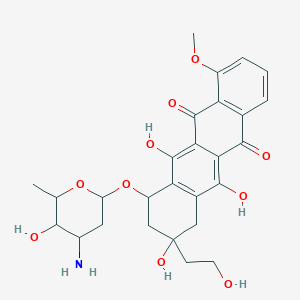
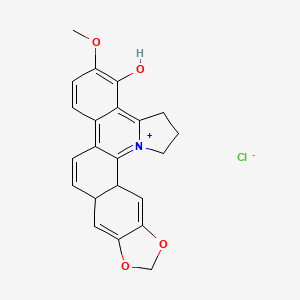
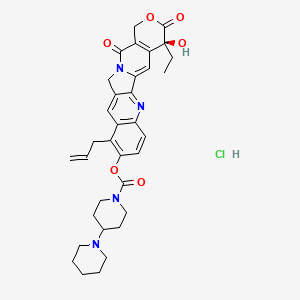
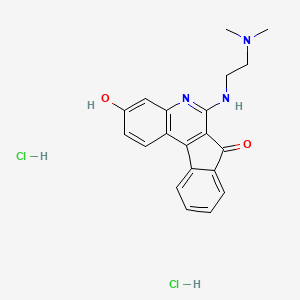
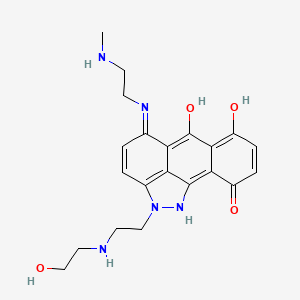
![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
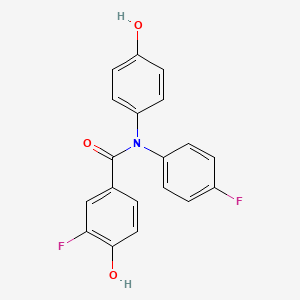
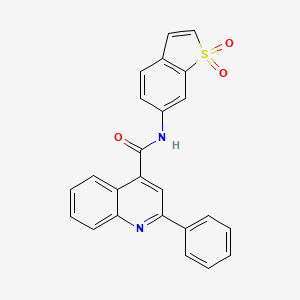
![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)
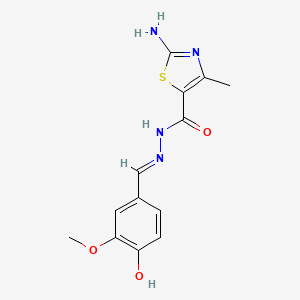
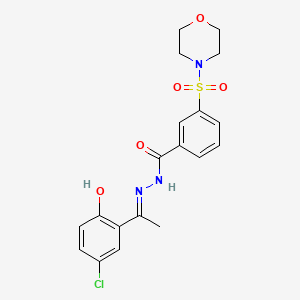
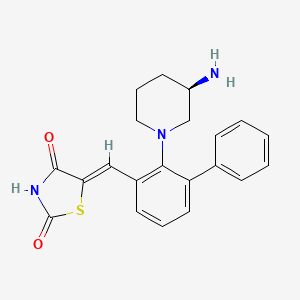
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
